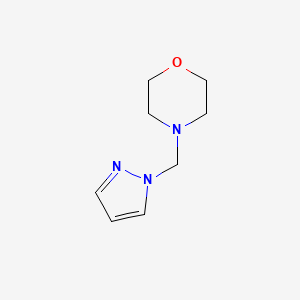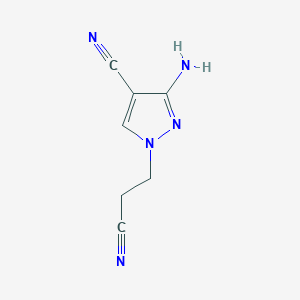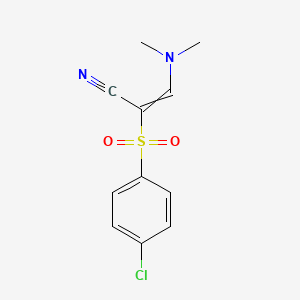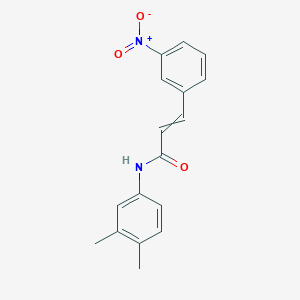![molecular formula C12H16N2O3 B11726332 4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)
4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol is an organic compound with the molecular formula C12H16N2O3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable oxime derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amine groups.
Substitution: The phenol moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce amine-substituted phenols .
科学的研究の応用
4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
類似化合物との比較
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate: A compound with similar hydroxyimino functionality used in peptide synthesis.
Hydroxamic acids: Compounds incorporating hydroxyimino groups with applications in enzyme inhibition and cancer therapy.
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: Compounds with antioxidant properties.
Uniqueness
4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol is unique due to its specific combination of hydroxyimino and phenol groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
4-[3-hydroxyimino-2-(N-hydroxy-C-methylcarbonimidoyl)butyl]phenol |
InChI |
InChI=1S/C12H16N2O3/c1-8(13-16)12(9(2)14-17)7-10-3-5-11(15)6-4-10/h3-6,12,15-17H,7H2,1-2H3 |
InChIキー |
RGHLZLCPHATEDW-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C(CC1=CC=C(C=C1)O)C(=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol](/img/structure/B11726252.png)


![(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate](/img/structure/B11726279.png)
![1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B11726284.png)



![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)


![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)

![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
